molecular formula C13H18N2O2 B1466524 2-(3-Aminopyrrolidin-1-yl)-1-(4-methoxyphenyl)ethan-1-one CAS No. 1338652-70-2

2-(3-Aminopyrrolidin-1-yl)-1-(4-methoxyphenyl)ethan-1-one

Cat. No. B1466524
CAS RN: 1338652-70-2
M. Wt: 234.29 g/mol
InChI Key: PYUHVQBECRRLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminopyrrolidin-1-yl)-1-(4-methoxyphenyl)ethan-1-one, also known as 2-AP-1-MPE, is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of studies, including those related to drug discovery, drug metabolism, and protein-protein interactions. 2-AP-1-MPE has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Metal-Free Synthesis of Polysubstituted Pyrroles

Researchers have developed a metal-free method for synthesizing polysubstituted pyrrole derivatives, which includes the use of 2-((4-methoxyphenyl)amino)-1-(thiophen-2-yl)ethan-1-one among other substrates. This synthesis occurs in an aqueous medium using surfactants like sodium dodecyl sulphate and Triton X-100, highlighting an environmentally friendly approach to generating complex pyrrole structures (Kumar, Rāmānand, & Tadigoppula, 2017).

Synthesis of 5-Halo-and 5-Nitro-1-(Benzofuran-3-Yl)-2-Phenylethanones

A study successfully synthesized compounds including 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones. These compounds were initially synthesized from 2-(2-formylphenoxy)alkanoic acids and then underwent reduction or selective catalytic reduction to form bromine or chlorine atom-containing ethanols or to convert nitro groups to amino compounds, respectively (Kwiecień & Szychowska, 2006).

Biological Activity and Applications

Anticancer Activity of 1-(Quinazolin-4-Yl)-1-(4-Methoxyphenyl)Ethan-1-Ols Derivatives

A compound named PVHD303, derived from 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, showed potent antiproliferative activity against lung cancer cell lines and inhibited tumor growth in colon cancer xenograft models. This demonstrates the potential of these derivatives in cancer therapy (Suzuki et al., 2020).

Antimicrobial Properties of Synthesized Compounds

Studies have synthesized various derivatives of 1-(4-methoxyphenyl)ethan-1-one and evaluated their antimicrobial properties, finding significant activity against various bacterial and fungal strains. This showcases the potential of these compounds in developing new antimicrobial agents (Nagamani et al., 2018).

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-4-2-10(3-5-12)13(16)9-15-7-6-11(14)8-15/h2-5,11H,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUHVQBECRRLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopyrrolidin-1-yl)-1-(4-methoxyphenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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